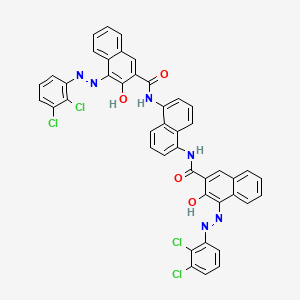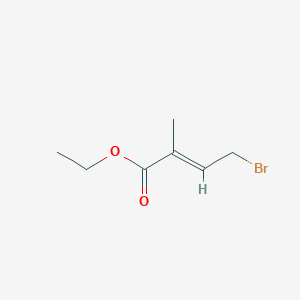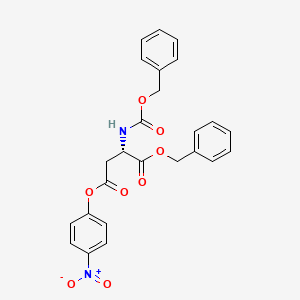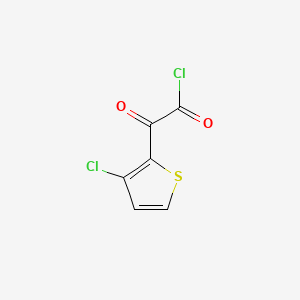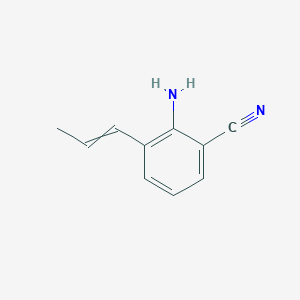
3-Methyl-1-oxo-1lambda~5~-quinoxaline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system with a nitrile group at the 2-position, a methyl group at the 3-position, and an oxide group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of 3-methylquinoxaline-2-carbonitrile with hydrogen peroxide in the presence of a suitable catalyst to introduce the oxide group at the 1-position . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, converting it back to the parent quinoxaline compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxalines .
科学的研究の応用
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are used in various chemical reactions and studies.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties, making it a valuable candidate for drug development.
Medicine: Quinoxaline derivatives, including 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI), are investigated for their potential therapeutic effects against diseases like cancer, AIDS, and bacterial infections.
作用機序
The mechanism of action of 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
類似化合物との比較
2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) can be compared with other quinoxaline derivatives such as quinazoline, phthalazine, and cinnoline. These compounds share a similar heterocyclic structure but differ in their substituents and functional groups. The presence of the nitrile and oxide groups in 2-Quinoxalinecarbonitrile,3-methyl-,1-oxide(9CI) imparts unique chemical and biological properties, distinguishing it from other quinoxaline derivatives .
List of Similar Compounds
- Quinoxaline
- Quinazoline
- Phthalazine
- Cinnoline
These compounds, while structurally related, exhibit different reactivity and biological activities due to variations in their functional groups and substitution patterns .
特性
CAS番号 |
85976-66-5 |
|---|---|
分子式 |
C10H7N3O |
分子量 |
185.18 g/mol |
IUPAC名 |
3-methyl-1-oxidoquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c1-7-10(6-11)13(14)9-5-3-2-4-8(9)12-7/h2-5H,1H3 |
InChIキー |
OOAAXJMYHHOYOY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2[N+](=C1C#N)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


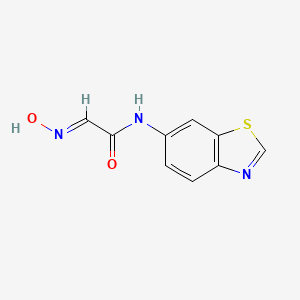


![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
